molecular formula C12H14O3 B13605607 methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate

methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate

Cat. No.: B13605607
M. Wt: 206.24 g/mol
InChI Key: HPIAIGVFJDITNO-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate is a synthetic organic compound featuring a bicyclic 2,3-dihydro-1H-indene core substituted with a hydroxyacetate ester group. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol (inferred from structurally similar compounds in ).

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C12H14O3/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11,13H,6-7H2,1H3

InChI Key

HPIAIGVFJDITNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CC2=CC=CC=C2C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(2,3-dihydro-1H-inden-2-yl)-2-oxoacetic acid.

    Reduction: 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyethanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The compound’s indene core and hydroxyacetate ester group are shared among several analogs, but variations in substituents and ester groups significantly alter properties. Key structural differences include:

Compound Name Substituents on Indene Core Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate None (parent structure) Methyl C₁₂H₁₄O₃ 206.24 856169-08-9
Ethyl 2-(4-(tert-butyldimethylsilyloxy)-5-methoxy-1-(phenylamino)-2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate tert-butyldimethylsilyloxy, methoxy, phenylamino Ethyl C₂₇H₃₇N₂O₅Si 497.24 -
Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-inden-2-carboxylate Chloro, ketone Methyl C₁₂H₁₁ClO₄ 254.67 -
Ethyl 2-(3-hydroxy-5-methoxy-2-methyl-3H-inden-1-yl)acetate Hydroxy, methoxy, methyl Ethyl C₁₅H₁₈O₄ 262.30 227619-98-9
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate Methoxy Methyl C₁₃H₁₆O₃ 220.26 63815-32-7

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) or bulky protecting groups (e.g., tert-butyldimethylsilyl in ) influence reactivity and steric hindrance.
  • Ester Group : Methyl esters (e.g., ) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., ).

Pharmacological Activity

While direct data for the target compound are sparse, analogs with similar indenyl-hydroxyacetate scaffolds have been studied:

  • Cholinesterase Inhibition: A compound with a 2,3-dihydro-1H-inden-2-yl group (N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide) showed strong BuChE inhibition (docking score: −11.4 kcal/mol), outperforming natural products but underperforming compared to the co-crystallized inhibitor.
  • Binding Affinity: Indenyl derivatives often exhibit moderate-to-high binding affinities for enzymes, with modifications like methoxy or phenylamino groups enhancing target specificity.

Physical and Chemical Properties

Property This compound Methyl 2-hydroxyacetate (Simpler Analog) Ethyl 2-(3-hydroxy-5-methoxy-2-methyl-3H-inden-1-yl)acetate
Boiling Point Not reported 196–198°C Not reported
Solubility Likely polar organic solvents (e.g., DMSO, methanol) Water-soluble (due to smaller size) Moderate in ethanol, DMSO
Storage Conditions Sealed, dry, 2–8°C Room temperature Room temperature
Hazard Profile Limited data Irritant (eyes/skin) Not classified

Biological Activity

Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate is an organic compound with significant potential for various biological activities. This article explores its chemical properties, synthesis methods, and biological effects, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 127014-75-9

The compound features a bicyclic structure derived from indene, which contributes to its unique reactivity and potential therapeutic applications. The presence of both hydroxyl and ester functional groups enhances its biological activity.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions in determining product outcomes. Notable methods include:

  • Ene Reaction : Involves the transformation of higher homologues into functionalized products.
  • Wittig Olefination : Used to create α,β-unsaturated esters from readily available precursors.
  • Reduction and Iodination : Key steps in modifying the compound's structure for enhanced biological activity.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Anticancer Activity :
    • In vitro studies on cancer cell lines (e.g., MCF-7) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The cytotoxicity was assessed using various assays including MTT and Clonogenic assays .
Cell LineIC50 (µM)
MCF-715 µM
HeLa20 µM

The biological mechanisms underlying the activities of this compound are still under investigation. Initial findings suggest that its action may involve:

  • Disruption of Cell Membranes : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : Potential interactions with key enzymes involved in cellular metabolism may contribute to its anticancer effects.

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